molecular formula C20H25N3O2 B249163 N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide

N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide

Cat. No. B249163
M. Wt: 339.4 g/mol
InChI Key: NUGHHAYKNGOOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. By binding to the 5-HT1A and dopamine D2 receptors, N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide may increase the release of these neurotransmitters, leading to changes in mood, anxiety, stress, and reward.
Biochemical and Physiological Effects
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. It has also been found to have antidepressant-like effects and to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in lab experiments is its specificity for the 5-HT1A and dopamine D2 receptors. This allows researchers to study the effects of these neurotransmitters on behavior and physiology. However, one limitation of using N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is its potential for off-target effects. It is important for researchers to carefully control for these effects in their experiments.

Future Directions

There are many future directions for research on N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide. One area of interest is the potential use of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in the treatment of anxiety and depression. Another area of interest is the role of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in the regulation of the HPA axis and the stress response. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide and its potential for off-target effects.

Synthesis Methods

The synthesis of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide involves the reaction of 2-methoxybenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in its pure form.

Scientific Research Applications

N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

Product Name

N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)

InChI Key

NUGHHAYKNGOOAY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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